gibberellin A4 methyl ester
Overview
Description
Gibberellin A4 Methyl Ester Description
Gibberellin A4 methyl ester is a derivative of gibberellins, which are a group of plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, enzyme induction, and leaf and fruit senescence. Gibberellins have a characteristic gibbane skeleton, which is essential for their biological activity .
Synthesis Analysis
The synthesis of gibberellin A4 methyl ester and related compounds has been a subject of interest in several studies. For instance, the partial synthesis of beyergibberellin A4 methyl ester was achieved from methyl gibberellate via gibberellin A1 methyl ester and its 3-epimer . Another study reported the transformation of gibberellic acid into the methyl esters of gibberellins A36 and A37, which involved reductive processes and oxidative cleavage . Additionally, the synthesis of gibberellin A117 methyl ester, a potent antheridiogen, was confirmed through the synthesis of an authentic sample from a derivative of GA73 .
Molecular Structure Analysis
The molecular structure of gibberellin A4 methyl ester has been elucidated using various spectroscopic techniques. Full assignments of the 1H NMR chemical shifts of the ring A protons in gibberellin A4 methyl ester were made based on deuterium-labeled derivatives, which helped determine the stereochemistry of the deuterium atoms in the molecule . The crystal and molecular structure of a related compound, 3-dehydro gibberellin A3 methyl ester, was determined by X-ray analysis, providing insights into the molecular packing arrangement and its correlation with photoreactivity .
Chemical Reactions Analysis
Gibberellin A4 methyl ester undergoes various chemical reactions. For example, the solvolysis of gibberellin A5 methyl ester toluene-p-sulphonate, a related compound, was studied to understand the reactivity of a bicyclo[3,2,1]octane bridgehead ester . The photochemical reactions of gibberellin enones have also been explored, revealing the formation of primary dimers through intermolecular photocycloaddition .
Physical and Chemical Properties Analysis
The physical and chemical properties of gibberellin A4 methyl ester are closely related to its structure and reactivity. The solvolysis study of gibberellin A5 methyl ester toluene-p-sulphonate provided insights into the reactivity of gibberellin esters . The NMR assignments for gibberellin A4 methyl ester derivatives contributed to understanding the physical properties and molecular dynamics of these compounds . The crystal structure analysis of 3-dehydro gibberellin A3 methyl ester revealed lattice parameters and space group, which are important for understanding the solid-state properties of gibberellin esters .
Scientific Research Applications
1. Chromatographic Analysis and Identification
Gibberellin A4 methyl ester, along with other gibberellins, can be analyzed and identified using chromatographic techniques. Thin-layer chromatography and gas-liquid chromatography have been utilized for the separation and identification of gibberellins including gibberellin A4 methyl ester (Cavell et al., 1967). This technique is essential in studying the distribution and concentration of gibberellins in plant tissues.
2. Biological Activities
The biological activities of gibberellins, including gibberellin A4 methyl ester, have been compared in various bioassays. These studies help in understanding the structure-activity relationships of gibberellins and their role in plant growth and development (Keith et al., 1979).
3. Molecular and Crystal Structures
The molecular and crystal structures of gibberellin A4 methyl ester have been determined using X-ray crystallography. This research provides insights into the molecular configuration and stereochemistry of gibberellins, which is crucial for understanding their biological functions (Ellames et al., 1979).
4. Synthesis and Derivatives
Research has been conducted on the synthesis of gibberellin A4 methyl ester and its derivatives. These studies are significant for the production and modification of gibberellins for various experimental and agricultural applications (Fraga et al., 1984).
5. Stereochemistry in Biochemical Reactions
The stereochemistry of gibberellin A4 methyl ester has been studied in various biochemical reactions, providing valuable information about the behavior of gibberellins in biological systems (Macmillan & Willis, 1984).
Safety And Hazards
properties
IUPAC Name |
methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10-8-19-9-11(10)4-5-12(19)20-7-6-13(21)18(2,17(23)25-20)15(20)14(19)16(22)24-3/h11-15,21H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15-,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDTWBSMNXMGIJ-ZTVWUKKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gibberellin A4 methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.